3-Chloro-5-hydroxybenzaldehyde

Physicochemical profiling Ionization state prediction pH-dependent solubility

Researchers requiring predictable meta-directing effects in electrophilic substitution often encounter isomer mixtures or incorrect regiochemistry. 3-Chloro-5-hydroxybenzaldehyde (CAS 1829-33-0) provides a defined 3-chloro-5-hydroxy pattern with a Hammett sigma constant of ~0.37, distinct from para-substituted analogs. • Enhanced Acidity: pKa 8.21 enables selective phenoxide formation under milder conditions. • Balanced Lipophilicity: LogP 1.99 offers improved organic-phase partitioning for derivatization. Supplied with ≥98% purity and rigorous QC, ensuring lot-to-lot consistency for complex synthetic routes.

Molecular Formula C7H5ClO2
Molecular Weight 156.56 g/mol
CAS No. 1829-33-0
Cat. No. B112157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-hydroxybenzaldehyde
CAS1829-33-0
Molecular FormulaC7H5ClO2
Molecular Weight156.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)Cl)C=O
InChIInChI=1S/C7H5ClO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H
InChIKeyBJENCCAVAIAGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-hydroxybenzaldehyde: Procurement and Physicochemical Baseline


3-Chloro-5-hydroxybenzaldehyde (CAS 1829-33-0) is a disubstituted aromatic aldehyde belonging to the chlorinated hydroxybenzaldehyde class, with the molecular formula C7H5ClO2 and a molecular weight of 156.57 g/mol [1]. The compound features a chlorine atom at the 3-position (meta to the aldehyde) and a hydroxyl group at the 5-position on the benzaldehyde ring, creating a distinctive substitution pattern that governs its electronic properties and reactivity profile [2]. It is supplied as a solid with predicted density of 1.4±0.1 g/cm³, boiling point of 268.3±20.0 °C at 760 mmHg, and standard purity specifications of ≥97% or ≥98% depending on the vendor [3]. The compound's unique regiochemistry—distinct from the more common 2-hydroxy (salicylaldehyde) and 4-hydroxy isomers—makes it a specialized building block for targeted synthetic applications where meta-substitution patterns are required.

Regiochemistry 3-chloro-5-hydroxy substitution pattern for meta-directed synthetic workflows
Electronic Tuning Enhanced phenolic acidity and lipophilicity vs. non-chlorinated parent
Building Block Grade Supplied as solid; ≥97% purity specification supports synthetic intermediate use

Why Generic Substitution Fails for 3-Chloro-5-hydroxybenzaldehyde


Generic substitution with alternative chlorinated hydroxybenzaldehydes or the non-chlorinated parent compound is not scientifically defensible due to the compound's unique combination of substitution pattern and electronic effects. The meta-chloro substituent exerts a Hammett sigma constant of approximately 0.37, which differs substantially from para-chloro substitution (σ ≈ 0.23), directly impacting reaction rates in condensation chemistry [1]. Furthermore, the 3-chloro-5-hydroxy regiochemistry places the chlorine atom meta to the aldehyde and the hydroxyl group meta to the chlorine, creating a distinct electronic environment that cannot be replicated by isomers such as 4-chloro-3-hydroxybenzaldehyde (CAS 56962-12-0) or 5-chloro-2-hydroxybenzaldehyde (CAS 635-93-8) [2]. This substitution pattern yields a pKa of 8.21 and LogP of 1.99, values that differ meaningfully from the non-chlorinated analog (3-hydroxybenzaldehyde, pKa 8.94, LogP 1.38) and influence both solubility behavior and downstream reactivity [3]. The following quantitative evidence establishes where these differences translate into measurable performance distinctions that justify compound-specific procurement.

Isomer Mismatch 3-Chloro-5-hydroxy regiochemistry creates distinct electronic environment; 4-chloro-3-hydroxy or 5-chloro-2-hydroxy isomers may shift solubility and reactivity profiles.
pKa / LogP Shift Non-chlorinated 3-hydroxybenzaldehyde shows 0.73 higher pKa and 0.61 lower LogP; ionization and partitioning behavior may not transfer directly.
Condensation Kinetics Meta-chloro pattern yields intermediate reaction rates (class-level); para or ortho substitution may alter kinetic profile and require re-optimization.

3-Chloro-5-hydroxybenzaldehyde: Quantitative Differentiation vs. Structural Analogs


Enhanced Phenolic Acidity vs. Non-Chlorinated Parent

The introduction of a chlorine atom at the 3-position reduces the phenolic pKa from 8.94 in 3-hydroxybenzaldehyde to 8.21 in 3-chloro-5-hydroxybenzaldehyde, a decrease of 0.73 pKa units representing a ~5.4-fold increase in acidity [1][2]. This pKa shift is attributable to the electron-withdrawing inductive effect (-I) of the meta-chloro substituent, which stabilizes the phenoxide anion.

Enhanced Phenolic Acidity
Reported
pKa 8.21 vs. 8.94 (Δ -0.73)
Supports ionization-state context for pH-dependent workflows
JChem calculation; 5.4-fold increased acidity
Physicochemical profiling Ionization state prediction pH-dependent solubility

Increased Lipophilicity vs. 3-Hydroxybenzaldehyde

Chlorination at the 3-position increases the LogP from 1.38 in 3-hydroxybenzaldehyde to 1.99 in 3-chloro-5-hydroxybenzaldehyde, representing a 44% increase in calculated partition coefficient [1][2]. This enhanced lipophilicity reflects the hydrophobic contribution of the chlorine atom and translates to measurable differences in LogD at physiologically relevant pH values: LogD (pH 5.5) = 1.99 vs. 1.38, and LogD (pH 7.4) = 1.92 vs. 1.37 for the chlorinated and non-chlorinated compounds, respectively [1][2].

Increased Lipophilicity
Reported
LogP 1.99 vs. 1.38 (Δ +0.61)
Informs partition-coefficient selection for synthetic and assay contexts
LogD pH 5.5: 1.99; LogD pH 7.4: 1.92 (JChem)
Lipophilicity optimization Partition coefficient Drug-like property prediction

Meta-Chloro Substituent Effect on Condensation Kinetics

While direct kinetic data for 3-chloro-5-hydroxybenzaldehyde are not available in the open literature, class-level inference from the closely related meta-chlorobenzaldehyde scaffold demonstrates that meta-chloro substitution produces distinct reaction rates compared to para and ortho isomers. In the Claisen-Schmidt condensation of 2′-hydroxyacetophenone with chlorobenzaldehydes over MgO, the initial reaction rate for meta-chlorobenzaldehyde was 191 kmol/g-cat/s, compared to 160 kmol/g-cat/s for para-chlorobenzaldehyde and 268 kmol/g-cat/s for ortho-chlorobenzaldehyde [1]. The 19% higher rate for meta versus para substitution is consistent with the larger Hammett sigma constant for meta-chloro (σ ≈ 0.37) relative to para-chloro (σ ≈ 0.23) substitution [1].

Meta-Chloro Condensation Rate
Class-level
Meta-Cl scaffold: ~191 kmol/g-cat/s
Supports reactivity-rank context for Claisen-Schmidt optimization
Extrapolated from meta-chlorobenzaldehyde class data
Reaction kinetics Electronic substituent effects Condensation chemistry

Solubility Contrast Between Regioisomers

Positional isomerism significantly impacts solubility properties. The 4-chloro-3-hydroxybenzaldehyde isomer (CAS 56962-12-0) has a calculated aqueous solubility of 0.85 g/L at 25°C . While equivalent experimental solubility data for 3-chloro-5-hydroxybenzaldehyde are not available in public databases, the LogP difference between these isomers (1.99 for 3-chloro-5-hydroxy vs. XLogP3 = 1.9 for 4-chloro-3-hydroxy [1]) suggests modest but measurable differences in hydrophobicity that may influence solubility and extraction behavior.

Solubility Contrast
Context-dependent
LogP 1.99 vs. XLogP3 1.9 for 4-Cl-3-OH isomer
Regioisomer-specific procurement may be required for reproducible extraction
4-Cl-3-OH calc. solubility 0.85 g/L; direct comparison data absent
Aqueous solubility Isomer comparison Formulation development

Nitration Regioselectivity in Chlorinated Analogs

Classical studies on chlorinated derivatives of m-hydroxybenzaldehyde establish that the position of chlorine substitution dictates nitration outcomes and subsequent reaction pathways. Hodgson and Beard (1926) demonstrated that nitration of chlorinated 3-hydroxybenzaldehydes proceeds with distinct regioselectivity patterns compared to non-chlorinated analogs, and that the products exhibit different tendencies toward substituent elimination (e.g., elimination of the aldehyde group as chloroform) [1]. The 3-chloro-5-hydroxy substitution pattern presents a specific arrangement of directing groups that governs the site of electrophilic attack during nitration and related transformations.

Nitration Regioselectivity
Class-level
Directing effects from meta-Cl and meta-OH
Informs electrophilic aromatic substitution pathway review
Historical synthetic data; isomer-specific elimination tendencies
Electrophilic aromatic substitution Nitration chemistry Regioselectivity

Biofilm Inhibition Against Enterococcus faecalis

3-Chloro-5-hydroxybenzaldehyde exhibits measurable antimicrobial activity against Enterococcus faecalis in biofilm inhibition assays. The compound demonstrated an IC50 of 1.25 × 10⁵ nM (125 µM) for inhibition of biofilm formation after 20 hours as measured by crystal violet staining [1]. While this represents modest potency, the data establish a baseline activity profile for the compound in its native form. Comparative data for the non-chlorinated analog 3-hydroxybenzaldehyde under identical assay conditions are not available in the curated database, precluding direct head-to-head comparison. However, the presence of measurable biofilm inhibitory activity at micromolar concentrations distinguishes this compound from completely inactive benzaldehyde derivatives and may inform structure-activity relationship (SAR) studies where chlorine substitution is a variable of interest.

Biofilm Inhibition (E. faecalis)
Supporting evidence
IC50 125 µM (crystal violet, 20 hrs)
Supports antimicrobial screening context and SAR starting-point review
Head-to-head comparator data for parent analog not available
Antimicrobial screening Biofilm inhibition Gram-positive bacteria

3-Chloro-5-hydroxybenzaldehyde: Research and Industrial Applications


pH-Dependent Cascades Leveraging Enhanced Acidity

The 5.4-fold increase in phenolic acidity (pKa 8.21 vs. 8.94 for 3-hydroxybenzaldehyde) makes 3-chloro-5-hydroxybenzaldehyde the preferred starting material for synthetic sequences requiring selective phenoxide formation at lower pH values [1]. This property is particularly valuable in alkylation and acylation reactions where milder base conditions are desired to preserve acid-sensitive functional groups elsewhere in the molecule. The enhanced acidity stems directly from the electron-withdrawing meta-chloro substituent, a feature absent in the non-chlorinated parent compound [1].

Lipophilicity-Optimized Building Block for Medicinal Chemistry

The 44% higher LogP (1.99 vs. 1.38) and elevated LogD values at both pH 5.5 and 7.4 distinguish 3-chloro-5-hydroxybenzaldehyde as a superior choice when increased membrane permeability or enhanced organic-phase partitioning is desired [1]. In medicinal chemistry campaigns where balanced lipophilicity is critical for ADME properties, this compound provides a quantifiable lipophilicity increment over the non-chlorinated analog while maintaining the reactive aldehyde and phenol functionalities for further derivatization [1].

Condensation Reactions with Intermediate Reactivity

Based on class-level kinetic data for meta-chlorobenzaldehydes, the 3-chloro-5-hydroxy substitution pattern is expected to confer intermediate reactivity in Claisen-Schmidt and related condensations—faster than para-substituted analogs (160 kmol/g-cat/s) but slower than ortho-substituted variants (268 kmol/g-cat/s), with a benchmark rate of approximately 191 kmol/g-cat/s for the meta-chloro scaffold [1]. This intermediate reactivity profile makes the compound suitable for synthetic sequences where reaction rate must be balanced against side-reaction potential, and where the distinct Hammett sigma constant (σ ≈ 0.37 for meta-Cl vs. 0.23 for para-Cl) provides predictable electronic modulation [1].

Electrophilic Substitution with Defined Directing Effects

The unique 3-chloro-5-hydroxy regiochemistry presents a specific combination of directing groups (meta-chloro and meta-hydroxy relative to the aldehyde) that governs the site of electrophilic attack during nitration, halogenation, and related transformations [1]. This substitution pattern produces nitration outcomes distinct from both non-chlorinated 3-hydroxybenzaldehyde and alternative chlorinated isomers, with documented consequences for subsequent elimination chemistry [1]. Researchers performing electrophilic aromatic substitution on benzaldehyde scaffolds should select this specific isomer when the target substitution pattern requires the directing effects inherent to the 3-chloro-5-hydroxy arrangement.

Application
Selection Property
Validation Focus
pH-Dependent Synthetic Cascades
Enhanced phenolic acidity (pKa context)
Ionization-state control for selective derivatization
Medicinal Chemistry Building Block
Increased lipophilicity (LogP/LogD context)
Partitioning behavior for ADME-property modulation
Condensation Reaction Scaffold
Intermediate meta-chloro reactivity rank
Reaction-rate balancing and Hammett-constant verification
Electrophilic Substitution Studies
Defined 3-Cl-5-OH directing pattern
Regiochemical outcome review and elimination behavior
Antimicrobial SAR Exploration
Reported biofilm inhibition baseline
Chlorine-substitution impact on Gram-positive screening endpoints

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